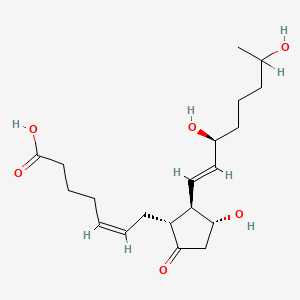
19-Hydroxyprostaglandin E2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19R-Hydroxy-PGE2 is a prostanoid.
生物活性
19-Hydroxyprostaglandin E2 (19-OH PGE2) is a biologically active metabolite derived from prostaglandin E2 (PGE2), known for its selective action on the EP2 receptor subtype. This article explores the compound's biological activity, mechanisms of action, and implications in various physiological and pathological contexts.
19-OH PGE2 is synthesized from PGE2 through the action of prostaglandin 19-hydroxylase, a cytochrome P450 enzyme predominantly found in human seminal vesicles. This enzymatic conversion results in large quantities of 19-OH PGE2 in seminal plasma, indicating its potential role in reproductive physiology . The biosynthetic pathway can be summarized as follows:
- Substrate : Prostaglandin E2 (PGE2)
- Enzyme : Prostaglandin 19-hydroxylase (CYP4F8)
- Product : this compound (19-OH PGE2)
19-OH PGE2 exhibits a unique profile of receptor selectivity compared to its precursor, PGE2. While PGE2 activates multiple prostanoid receptors, including FP, DP, and IP receptors, 19-OH PGE2 selectively stimulates the EP2 receptor without affecting FP receptors or thromboxane A2 pathways . This selectivity suggests that 19-OH PGE2 may modulate specific biological responses such as:
- Vasodilation : Through EP2 receptor activation, leading to increased cAMP production.
- Bone Metabolism : Influencing osteoblast activity and bone resorption by osteoclasts.
- Immune Modulation : Regulating dendritic cell function and cytokine production.
Immune Response Modulation
Research has demonstrated that elevated levels of prostaglandin E2, including 19-OH PGE2, are associated with impaired immune responses. In the context of COVID-19, increased serum levels of PGE2 correlate with disease severity. The virus induces PGE2 production via upregulation of cyclooxygenase-2 (COX-2), which may hinder early antiviral defenses and contribute to severe disease outcomes .
Case Studies
- COVID-19 Severity Correlation :
- Reproductive Health :
Summary of Biological Activities
The biological activities of this compound can be summarized in the following table:
科学研究应用
Cancer Research and Therapeutics
Role in Colorectal Cancer:
Elevated levels of prostaglandin E2 are associated with colorectal cancer progression. Studies have shown that 19-OH PGE2 can selectively activate the EP2 receptor subtype, which is implicated in tumorigenesis pathways. By modulating the levels of prostaglandins, including 19-OH PGE2, researchers aim to develop targeted therapies that can inhibit cancer cell growth and metastasis .
Inhibition of Prostaglandin Degrading Enzyme:
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is responsible for the degradation of prostaglandins, including PGE2. Inhibition of this enzyme has been proposed as a strategy to enhance the levels of PGE2 and its derivatives, such as 19-OH PGE2, thereby promoting tumor growth in certain contexts. This suggests that manipulating prostaglandin pathways could be a viable therapeutic strategy for managing specific cancers .
Reproductive Health
Impact on Corpus Luteum Function:
Research indicates that 19-OH PGE2 influences the secretory function of the corpus luteum in equine models. By administering 19-OH PGE2, scientists have observed alterations in luteal function, which may have implications for fertility treatments and understanding reproductive physiology in mammals .
Potential as a Selective Agonist:
Due to its selectivity for the EP2 receptor, 19-OH PGE2 may serve as a more targeted therapeutic agent compared to traditional prostaglandins. This selectivity could minimize side effects associated with broader prostaglandin applications, making it a candidate for reproductive health interventions .
Tissue Regeneration
Enhancing Stem Cell Expansion:
Prostaglandins, particularly PGE2 and its derivatives like 19-OH PGE2, play crucial roles in stem cell biology. Studies have shown that PGE2 supports the expansion of hematopoietic stem cells (HSCs), which are vital for bone marrow transplants and tissue regeneration therapies. The modulation of PGE2 levels through pharmacological means could enhance HSC engraftment and recovery post-transplantation .
In Vivo Applications:
Recent investigations into the use of selective 15-PGDH inhibitors have highlighted their potential to increase endogenous levels of prostaglandins like 19-OH PGE2, thereby facilitating tissue repair mechanisms following injury or transplantation . This approach is currently being explored in clinical trials to assess its efficacy in humans.
Immunological Implications
Modulation of Immune Responses:
Elevated levels of prostaglandin E2 have been linked to impaired immune responses during viral infections such as COVID-19. Research suggests that targeting prostaglandin pathways may help improve immune function and reduce disease severity by regulating inflammatory responses .
Data Tables
| Application Area | Key Findings | Implications |
|---|---|---|
| Cancer Research | Elevated 19-OH PGE2 activates EP2 receptors linked to tumor growth | Potential for targeted cancer therapies |
| Reproductive Health | Influences corpus luteum function in equines | Applications in fertility treatments |
| Tissue Regeneration | Supports expansion of hematopoietic stem cells | Enhancements in bone marrow transplant outcomes |
| Immunological Response | High levels correlate with severe COVID-19 outcomes | Targeting pathways may improve immune response |
属性
CAS 编号 |
55123-68-7 |
|---|---|
分子式 |
C20H32O6 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,19-/m1/s1 |
InChI 键 |
WTJYDBMHYPQFNJ-ZUVVJKHESA-N |
SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
手性 SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O |
规范 SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
物理描述 |
Solid |
同义词 |
19-hydroxy-PGE2 19-hydroxyprostaglandin E2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















